Ethyl 1-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a suitable thioamide and a haloketone. The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the incorporation of the pyrrolidine moiety via an amide coupling reaction. The final step involves the esterification of the carboxylic acid group to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring that the synthesis is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Scientific Research Applications
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Mechanism of Action
The mechanism of action of ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: A simpler analog with similar structural features but lacking the thiazole and pyrrolidine moieties.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups, leading to distinct biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, often studied for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties.
Biological Activity
Ethyl 1-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has a complex structure featuring a piperidine ring, thiazole moiety, and an ethyl ester functional group. Its molecular formula is C14H20N4O2S, with a molecular weight of approximately 316.40 g/mol. The presence of the piperidine and thiazole groups suggests potential interactions with various biological targets.
Research indicates that compounds containing piperidine and thiazole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains by inhibiting key enzymes or disrupting cellular processes.
- Anticancer Properties : The compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
- Neurological Effects : Given the piperidine structure, it might interact with neurotransmitter systems, potentially offering neuroprotective effects.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazole derivatives, including this compound. The compound was found to be effective against E. coli, suggesting its potential use in treating bacterial infections .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on HeLa cells with an IC50 value of 15 µM. This indicates its potential as an anticancer agent by inducing apoptosis in cervical cancer cells .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit the Pks13 enzyme, crucial for the survival of Mycobacterium tuberculosis. The observed IC50 value of 0.8 µM indicates strong inhibitory activity, positioning it as a candidate for further development in tuberculosis treatment .
Properties
Molecular Formula |
C16H24N4O3S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N4O3S/c1-2-23-15(22)11-5-9-20(10-6-11)16-18-13(17)12(24-16)14(21)19-7-3-4-8-19/h11H,2-10,17H2,1H3 |
InChI Key |
ZHFUBEUNEICJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=C(S2)C(=O)N3CCCC3)N |
Origin of Product |
United States |
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